molecular formula C7H10O2 B12839396 2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde

2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde

Cat. No.: B12839396
M. Wt: 126.15 g/mol
InChI Key: PZJSOMIMEJUGQR-UHFFFAOYSA-N
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Description

2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde is an organic compound with the molecular formula C7H10O2. It is characterized by the presence of an acetaldehyde group attached to an ether linkage, which is further connected to a 2-methylbut-3-yn-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with acetaldehyde under specific conditions. The reaction typically involves the use of a base or a Lewis acid catalyst to promote the formation of the ether linkage . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage provides stability and can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde is unique due to the presence of both an aldehyde group and an ether linkage, which provides a combination of reactivity and stability not found in the similar compounds listed above.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yloxy)acetaldehyde

InChI

InChI=1S/C7H10O2/c1-4-7(2,3)9-6-5-8/h1,5H,6H2,2-3H3

InChI Key

PZJSOMIMEJUGQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OCC=O

Origin of Product

United States

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